molecular formula C10H12NO4PS2 B074991 O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate CAS No. 1218-13-9

O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate

Cat. No. B074991
CAS RN: 1218-13-9
M. Wt: 305.3 g/mol
InChI Key: BUYSMFTYOZPNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate, also known as phoxim, is a widely used organophosphate insecticide. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phoxim is commonly used in agriculture to control pests and has also been used in public health programs to control disease-carrying insects.

Mechanism Of Action

Phoxim acts by irreversibly inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. This can cause overstimulation of the nervous system and ultimately lead to paralysis and death. The mechanism of action of O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate is similar to that of other organophosphate insecticides.

Biochemical And Physiological Effects

Phoxim exposure has been shown to cause a range of biochemical and physiological effects in both insects and mammals. In insects, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause paralysis, reduced feeding, and reduced reproductive success. In mammals, O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate exposure can cause a range of symptoms including muscle weakness, respiratory distress, and seizures.

Advantages And Limitations For Lab Experiments

Phoxim is a widely used insecticide and is readily available for use in laboratory experiments. Its potent inhibitory effects on acetylcholinesterase make it a useful tool for investigating the role of this enzyme in the nervous system. However, its toxicity and potential for environmental harm must be carefully considered when using O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate in laboratory experiments.

Future Directions

There are many potential future directions for research on O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate and other organophosphate insecticides. Some possible areas of investigation include:
1. Developing new insecticides with improved selectivity and reduced environmental impact.
2. Investigating the mechanisms of insecticide resistance and developing strategies for managing resistant pests.
3. Studying the effects of chronic low-level exposure to organophosphates on human health.
4. Investigating the potential for organophosphate exposure to contribute to the development of neurological disorders such as Alzheimer's disease.
5. Developing new methods for monitoring and detecting organophosphate exposure in the environment.

Synthesis Methods

Phoxim is synthesized by reacting 2-chloro-1,3-benzoxazole with dimethyl phosphorodithioate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.

Scientific Research Applications

Phoxim has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to investigate the mechanisms of acetylcholinesterase inhibition and the development of insecticide resistance. Phoxim has also been used in studies on the effects of organophosphate exposure on human health and the environment.

properties

CAS RN

1218-13-9

Product Name

O,O-Dimethyl S-((2-oxo-3(2H)-benzoxazolyl)methyl) phosphorodithioate

Molecular Formula

C10H12NO4PS2

Molecular Weight

305.3 g/mol

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12NO4PS2/c1-13-16(17,14-2)18-7-11-8-5-3-4-6-9(8)15-10(11)12/h3-6H,7H2,1-2H3

InChI Key

BUYSMFTYOZPNHJ-UHFFFAOYSA-N

SMILES

COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O

Canonical SMILES

COP(=S)(OC)SCN1C2=CC=CC=C2OC1=O

Other CAS RN

1218-13-9

Origin of Product

United States

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